Cas no 97517-66-3 (tert-butyl 5-methylisoxazol-3-ylcarbamate)

tert-butyl 5-methylisoxazol-3-ylcarbamate structure
97517-66-3 structure
Nombre del producto:tert-butyl 5-methylisoxazol-3-ylcarbamate
Número CAS:97517-66-3
MF:C9H14N2O3
Megavatios:198.219062328339
MDL:MFCD11976787
CID:801199
PubChem ID:11052591

tert-butyl 5-methylisoxazol-3-ylcarbamate Propiedades químicas y físicas

Nombre e identificación

    • tert-Butyl (5-methylisoxazol-3-yl)carbamate
    • 3-(Boc-amino)-5-methylisoxazole
    • Carbamic acid,N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester
    • tert-butyl 5-methylisoxazol-3-ylcarbamate
    • tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate
    • QC-1021
    • 1,1-Dimethylethyl N-(5-methyl-3-isoxazolyl)carbamate (ACI)
    • Carbamic acid, (5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester (9CI)
    • (5-Methylisoxazol-3-yl)carbamic acid tert-butyl ester
    • 3-(((tert-Butoxy)carbonyl)amino)-5-methylisoxazole
    • tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate
    • AS-65878
    • 3-tert-butoxycarbonylamino-5-methylisoxazole
    • t-Butyl (5-methylisoxazol-3-yl)carbamate
    • SY123868
    • CS-0036490
    • 97517-66-3
    • tert-Butyl(5-methylisoxazol-3-yl)carbamate
    • DTXSID10453427
    • AKOS014315806
    • N-Boc-5-methylisoxazol-3-amine
    • MFCD11976787
    • SCHEMBL2174857
    • AC-27127
    • (5-methyl-isoxazol-3-yl) carbamic acid tert-butyl ester
    • (5-methyl-isoxazol-3-yl)carbamic acid tert-butyl ester
    • W12787
    • ZDQNLVVSJSRECT-UHFFFAOYSA-N
    • DA-17054
    • XDA51766
    • (5-Methyl-isoxazol-3-yl)-carbamic acid tert-butyl ester
    • MDL: MFCD11976787
    • Renchi: 1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12)
    • Clave inchi: ZDQNLVVSJSRECT-UHFFFAOYSA-N
    • Sonrisas: O=C(NC1C=C(C)ON=1)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 198.10000
  • Masa isotópica única: 198.10044231g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 3
  • Complejidad: 213
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.7
  • Superficie del Polo topológico: 64.4Ų

Propiedades experimentales

  • PSA: 64.36000
  • Logp: 2.40300

tert-butyl 5-methylisoxazol-3-ylcarbamate Información de Seguridad

tert-butyl 5-methylisoxazol-3-ylcarbamate Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 5-methylisoxazol-3-ylcarbamate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB488557-250 mg
t-Butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3
250MG
€527.70 2023-04-20
eNovation Chemicals LLC
D767570-1g
tert-Butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3 95%
1g
$775 2024-06-07
Chemenu
CM126609-5g
tert-butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3 95%
5g
$*** 2023-05-29
abcr
AB488557-100mg
t-Butyl (5-methylisoxazol-3-yl)carbamate; .
97517-66-3
100mg
€330.70 2024-08-02
Aaron
AR005ZZT-500mg
TERT-BUTYL (5-METHYLISOXAZOL-3-YL)CARBAMATE
97517-66-3 95%
500mg
$1624.00 2025-01-23
Ambeed
A196069-1g
tert-Butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3 95+%
1g
$546.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1107130-1g
tert-Butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3 97%
1g
¥5532.00 2024-04-23
1PlusChem
1P005ZRH-1g
tert-Butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3 97%
1g
$294.00 2025-02-21
eNovation Chemicals LLC
D767570-500mg
tert-Butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3 95%
500mg
$1705 2025-02-19
eNovation Chemicals LLC
D767570-250mg
tert-Butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3 95%
250mg
$1220 2025-02-19

tert-butyl 5-methylisoxazol-3-ylcarbamate Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
Directed Lithiation of N-(Tert-Butoxycarbonyl)aminoisoxazole: Synthesis of 4-Substituted Aminoisoxazoles
Konoike, Toshiro; Kanda, Yasuhiko; Araki, Yoshitaka, Tetrahedron Letters, 1996, 37(19), 3339-3342

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Pyridine ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, rt
Referencia
Preparation of arylazolopyridines as p38 kinase inhibitors.
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
Referencia
preparation of aminoisoxazole and aminoisothiazole derivatives
, Japan, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hexamethyldisilazane Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  16 h, rt
Referencia
Preparation of (chlorobenzamido)spiro compounds as indoleamine 2,3-dioxygenase inhibitors
, China, , ,

Métodos de producción 5

Condiciones de reacción
Referencia
Carboxyalkenamidocephalosporins
, European Patent Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ;  30 min, rt; 2 h, rt; cooled
1.3 Solvents: Water ;  cooled
Referencia
Preparation of N-isoxazolyl biphenylsulfonamides, particularly N2-[[2'-[[ (isoxazol-3-yl)amino]sulfonyl][1,1'-biphenyl]-4-yl]methyl]-L-valinamides, as dual angiotensin II and endothelin receptor antagonists
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: tert-Butanol ;  18 h, rt → reflux; reflux → rt
Referencia
Tricyclic spirocycle derivatives as histamine receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Pyridine ;  1 h, 0 °C; 12 h, rt
Referencia
Preparation of heterocyclic sulfonamides, particularly N-(isoxazol-3-yl)thiophene-2-sulfonamides, as novel AT1 and ETA dual action receptor antagonists (dara)
, World Intellectual Property Organization, , ,

tert-butyl 5-methylisoxazol-3-ylcarbamate Raw materials

tert-butyl 5-methylisoxazol-3-ylcarbamate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:97517-66-3)tert-butyl 5-methylisoxazol-3-ylcarbamate
A1195948
Pureza:99%
Cantidad:1g
Precio ($):491.0